molecular formula C7H5FNaO2 B1324528 Sodium 4-fluorobenzoate CAS No. 499-90-1

Sodium 4-fluorobenzoate

Cat. No. B1324528
CAS RN: 499-90-1
M. Wt: 163.10 g/mol
InChI Key: PYBQYOXIYOJLHX-UHFFFAOYSA-N
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Description

Sodium 4-fluorobenzoate (CAS Number: 499-90-1) is a chemical compound with the molecular formula C7H4FNaO2 . It is a solid substance that is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

Scientific Research Applications

Crystal Structure Analysis

  • Second-Sphere Coordination in Anion Binding : Sodium hexaamminecobalt(III) tetrakis(4-fluorobenzoate) monohydrate demonstrates second-sphere interactions between cations and 4-fluorobenzoate anions. The study suggests fluorination at the para position does not significantly impact these interactions or the overall crystal structure (Sharma et al., 2005).

Organic Chemistry and Synthesis

  • Hydroxysubstitution of Fluorobenzoic Acid Derivatives : Sodium hydroxide facilitates regio-selective replacement of ortho-substituted fluorine in 2,4-difluorobenzoic acid, efficiently transforming into salicylic acid derivatives (Umezu et al., 2003).
  • Radiopaque Compound Preparation : Derivatives of aromatic hydrocarbons, including sodium salt of 3-iodo-4-fluorobenzoic acid, have been synthesized for their anesthetic, hypnotic, and analgesic effects. These compounds show potential in medical imaging applications (Mittelstaedt & Jenkins, 1950).

Environmental Microbiology

  • Bacterial Degradation of 4-Fluorobenzoate : Certain bacterial strains utilize 4-fluorobenzoic acid as their sole carbon and energy source. The study provides insights into the metabolic pathways involved in the degradation of 4-fluorobenzoate by different bacterial genera (Oltmanns et al., 1989).

Chemical Engineering

  • Carboxylated Poly(Ether Sulfone) Synthesis : Sodium carbonate-based copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid results in carboxylated poly(ether sulfone)s, indicating potential applications in advanced materials engineering (Weisse et al., 2001).

Battery Technology

  • Innovations in Sodium-Based Batteries : Newly designed sodium salts, including sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate, show promising electrochemical properties for use in nonaqueous sodium electrolytes in battery applications. This research emphasizes the role of sodium 4-fluorobenzoate derivatives in advancing battery technology (Plewa-Marczewska et al., 2014).

Crystallography

  • Formation of Co-crystals and Salts : Research into the formation of crystalline salts or co-crystals from 4-fluorobenzoic acid with heteroaromatic nitrogenous bases offers insights into the molecular interactions and potential applications in crystal engineering (Sikorski & Trzybiński, 2013).

Biodegradation Studies

  • Fluorobenzoate Biodegradation by Sphingomonas sp. : A strain of Sphingomonas capable of using 3-fluorobenzoate as a carbon and energy source highlights the microbial pathways involved in the biodegradation of fluorobenzoates, contributing to our understanding of environmental remediation processes (Boersma et al., 2004).

Polymer Science

  • Synthesis of Hydrophilic Styrenic-Based Polymers : The direct synthesis of homopolymers and block copolymers of sodium 4-styrenesulfonate and sodium 4-vinylbenzoate in aqueous solution demonstrates advancements in polymer science, with potential applications in various industries (Mitsukami et al., 2001)

Mechanism of Action

Target of Action

Sodium 4-fluorobenzoate primarily targets enzymes involved in the defluorination of fluorinated compounds . These enzymes, including 4-fluorobenzoate dehalogenase, play a crucial role in the biodegradation of fluorinated compounds .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate for the enzymatic defluorination process . This interaction results in the cleavage of the carbon-fluorine (C-F) bonds, which are known to have the highest dissociation energy found in organic compounds .

Biochemical Pathways

The biochemical pathway affected by this compound involves the enzymatic defluorination of fluorinated compounds . The compound serves as a substrate for the enzyme 4-fluorobenzoate dehalogenase, leading to the production of 4-hydroxybenzoyl-CoA . This product then enters common intermediary metabolism .

Pharmacokinetics

Some of these compounds accumulate in the human body, leading to an increase over time of the residual concentration of these compounds in the blood and organs .

Result of Action

The result of this compound’s action is the defluorination of the compound, leading to the formation of 4-hydroxybenzoyl-CoA . This product then enters common intermediary metabolism .

Action Environment

The action of this compound is influenced by environmental factors. Fluorinated compounds, such as this compound, are more resistant to microbial degradation than other halogenated compounds due to the unusual properties of the carbon-fluorine bond . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions .

Biochemical Analysis

Biochemical Properties

Sodium 4-fluorobenzoate plays a significant role in biochemical reactions, particularly in the degradation pathways of certain bacteria. It interacts with enzymes such as 4-fluorocatechol dioxygenase, which catalyzes the conversion of 4-fluorobenzoate to 4-fluorocatechol. This interaction is crucial for the degradation of this compound in bacterial systems . Additionally, this compound can induce the expression of enzymes involved in its own degradation, highlighting its role in regulatory mechanisms within microbial cells.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it serves as a carbon source, influencing cellular metabolism and energy production. The compound can also impact cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, this compound has been shown to affect the expression of genes related to its degradation, thereby influencing gene expression patterns within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to enzymes such as 4-fluorocatechol dioxygenase, facilitating the conversion of this compound to 4-fluorocatechol. This binding interaction is essential for the compound’s degradation and subsequent metabolic processes. Additionally, this compound can act as an inducer of enzyme expression, thereby regulating its own metabolic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in bacterial systems where it serves as a carbon source. These effects include changes in enzyme activity, gene expression, and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. In some cases, high doses of this compound can result in toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes. These threshold effects highlight the importance of dosage considerations in biochemical research .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in bacterial systems. It is metabolized through a pathway that includes the conversion of this compound to 4-fluorocatechol by the enzyme 4-fluorocatechol dioxygenase. This pathway also involves other enzymes and cofactors that facilitate the degradation and utilization of this compound as a carbon source. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within different cellular compartments. The compound’s distribution is also affected by factors such as pH and the presence of other chemicals .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are important for the compound’s role in biochemical reactions and metabolic processes. For example, this compound may localize to the cytoplasm or specific organelles where it interacts with enzymes involved in its degradation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 4-fluorobenzoate can be achieved through the reaction of 4-fluorobenzoic acid with sodium hydroxide.", "Starting Materials": [ "4-fluorobenzoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-fluorobenzoic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Acidify the mixture with hydrochloric acid", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Recrystallize the product from ethanol", "Dry the product under vacuum" ] }

CAS RN

499-90-1

Molecular Formula

C7H5FNaO2

Molecular Weight

163.10 g/mol

IUPAC Name

sodium;4-fluorobenzoate

InChI

InChI=1S/C7H5FO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);

InChI Key

PYBQYOXIYOJLHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])F.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F.[Na]

Other CAS RN

499-90-1

Related CAS

456-22-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-fluorobenzoate
Reactant of Route 2
Sodium 4-fluorobenzoate
Reactant of Route 3
Sodium 4-fluorobenzoate
Reactant of Route 4
Sodium 4-fluorobenzoate
Reactant of Route 5
Sodium 4-fluorobenzoate
Reactant of Route 6
Sodium 4-fluorobenzoate

Q & A

Q1: How does sodium 4-fluorobenzoate impact the performance of quasi-2D perovskite light-emitting diodes (PeLEDs)?

A: this compound (SFB) plays a crucial role in enhancing the efficiency of quasi-2D PeLEDs by influencing the formation of different perovskite phases and passivating defects. Research has shown that SFB can inhibit the formation of the n=1 phase in bromide-chloride mixed quasi-2D perovskites []. This selective phase modulation leads to more efficient energy transfer within the perovskite film, ultimately improving the external quantum efficiency (EQE) of the PeLEDs []. Additionally, SFB contributes to defect passivation, reducing non-radiative recombination and enhancing photoluminescence [].

Q2: Are there alternative compounds with similar effects on quasi-2D PeLEDs? How does this compound compare?

A: Yes, other organic molecules, particularly those containing benzoic acid groups, have been explored for modifying perovskite films. One such example is 3,5-dibromobenzoic acid (DBA) []. While DBA demonstrates effective defect passivation, leading to higher photoluminescence quantum yield (PLQY) compared to SFB, it results in poorer exciton transfer between perovskite phases []. This highlights the importance of balanced phase distribution and defect passivation, where SFB appears to offer a more advantageous profile for high-efficiency quasi-2D PeLEDs compared to DBA.

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